molecular formula C22H30ClNO2 B10859376 Noracymethadol hydrochloride CAS No. 5633-25-0

Noracymethadol hydrochloride

Cat. No.: B10859376
CAS No.: 5633-25-0
M. Wt: 375.9 g/mol
InChI Key: QOWPUUFVFLIYRR-UHFFFAOYSA-N
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Description

Noracymethadol hydrochloride: is a synthetic opioid analgesic related to methadone. It is an acetyl ester of methadol and exhibits optical isomerism. Although it was never marketed, it has been studied for its analgesic properties, showing comparable effects to morphine but with fewer side effects such as nausea, dizziness, and drowsiness .

Chemical Reactions Analysis

Types of Reactions: Noracymethadol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Noracymethadol hydrochloride exerts its effects by binding to opioid receptors (Mu, Kappa, Delta) in the central nervous system. These receptors are coupled with G-protein receptors, which regulate synaptic transmission. The binding of noracymethadol stimulates the exchange of GTP for GDP on the G-protein complex, leading to analgesic effects .

Comparison with Similar Compounds

Uniqueness: Noracymethadol hydrochloride is unique due to its specific acetylation, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to provide analgesia with fewer side effects makes it a compound of interest in pain management research .

Properties

CAS No.

5633-25-0

Molecular Formula

C22H30ClNO2

Molecular Weight

375.9 g/mol

IUPAC Name

[6-(methylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride

InChI

InChI=1S/C22H29NO2.ClH/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,17,21,23H,5,16H2,1-4H3;1H

InChI Key

QOWPUUFVFLIYRR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl

Related CAS

1477-39-0 (Parent)

Origin of Product

United States

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